molecular formula C28H29N3O6S B12701374 4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid CAS No. 174657-62-6

4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid

Cat. No.: B12701374
CAS No.: 174657-62-6
M. Wt: 535.6 g/mol
InChI Key: LNJNIASLJICAFX-UHFFFAOYSA-N
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Description

4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolo[1,2-a]benzimidazole core with a phenol group and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylboronic acid, morpholine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol stands out due to its unique combination of a pyrrolo[1,2-a]benzimidazole core with phenol and morpholine groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

174657-62-6

Molecular Formula

C28H29N3O6S

Molecular Weight

535.6 g/mol

IUPAC Name

4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid

InChI

InChI=1S/C28H27N3O2.H2O4S/c32-23-12-10-21(11-13-23)24-20-31-26-9-5-4-8-25(26)30(15-14-29-16-18-33-19-17-29)28(31)27(24)22-6-2-1-3-7-22;1-5(2,3)4/h1-13,20,32H,14-19H2;(H2,1,2,3,4)

InChI Key

LNJNIASLJICAFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N4C2=C(C(=C4)C5=CC=C(C=C5)O)C6=CC=CC=C6.OS(=O)(=O)O

Origin of Product

United States

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